molecular formula C8H4ClN2NaO3S B13863565 sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide

sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide

Cat. No.: B13863565
M. Wt: 266.64 g/mol
InChI Key: KOJKUXXOLVVLQE-UHFFFAOYSA-M
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Description

Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide is a complex organic compound that features a sulfonyl group, a cyanide group, and a chlorophenyl group

Preparation Methods

The synthesis of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide typically involves the reaction of sulfonyl chlorides with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is carefully regulated to ensure the desired product is obtained. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.

Scientific Research Applications

Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, while the cyanide group can participate in various chemical reactions. These interactions and reactions are mediated by specific pathways that are currently being studied in detail .

Comparison with Similar Compounds

Sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide can be compared with other sulfonyl-containing compounds such as:

Properties

Molecular Formula

C8H4ClN2NaO3S

Molecular Weight

266.64 g/mol

IUPAC Name

sodium;1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide

InChI

InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1

InChI Key

KOJKUXXOLVVLQE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+]

Origin of Product

United States

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